molecular formula C8H16O3S B14350431 7-(Methanesulfinyl)heptanoic acid CAS No. 90275-87-9

7-(Methanesulfinyl)heptanoic acid

Katalognummer: B14350431
CAS-Nummer: 90275-87-9
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: KEBRAXGHBMFVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methanesulfinyl)heptanoic acid is an organic compound that features a methanesulfinyl group attached to the seventh carbon of a heptanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methanesulfinyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of heptanoic acid derivatives. For instance, methanesulfinyl chloride can be reacted with heptanoic acid under controlled conditions to yield the desired product . The reaction typically requires a low-temperature environment and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of the intermediates involved.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Methanesulfinyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to form methanesulfonyl derivatives.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a methanethiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products Formed

    Oxidation: Methanesulfonyl heptanoic acid.

    Reduction: 7-(Methanethiol)heptanoic acid.

    Substitution: Various substituted heptanoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-(Methanesulfinyl)heptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-(Methanesulfinyl)heptanoic acid involves its interaction with specific molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Methanesulfinyl)heptanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanoic acid derivatives and methanesulfonic acid, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

90275-87-9

Molekularformel

C8H16O3S

Molekulargewicht

192.28 g/mol

IUPAC-Name

7-methylsulfinylheptanoic acid

InChI

InChI=1S/C8H16O3S/c1-12(11)7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10)

InChI-Schlüssel

KEBRAXGHBMFVRG-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)CCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.